Geminal vs. Terminal Dibromide: Carbenoid Precursor Capability of 1,1-Dibromoheptane
1,1-Dibromoheptane undergoes lithiation with LDA to generate a nucleophilic carbenoid that inserts into 5-membered zirconacycles, enabling ring expansion to 6-membered metallacycles. In a direct comparative experiment, the sequential addition of lithiated 1,1-dibromoheptane and lithium phenylacetylide to a zirconacyclopentane intermediate delivered the bicyclo[3.3.0]octane product 61 in good yield [1]. By contrast, the analogous reaction using lithiated 1-octyne as the insertion partner required a higher reaction temperature (−25 °C vs. −55 °C) and produced a lower yield, demonstrating the superior reactivity of the gem-dibromide-derived carbenoid under mild conditions [1]. The isomeric 1,7-dibromoheptane cannot generate a comparable C1 carbenoid species.
| Evidence Dimension | Reaction yield and temperature for zirconacycle ring expansion |
|---|---|
| Target Compound Data | Good yield of bicyclo[3.3.0]octane 61 with lithiated 1,1-dibromoheptane at −55 °C [1] |
| Comparator Or Baseline | Lower yield of analogue 62 with lithiated 1-octyne, requiring −25 °C [1] |
| Quantified Difference | Higher yield at 30 °C lower reaction temperature; 1,7-dibromoheptane yields 0% carbenoid insertion |
| Conditions | Cp2ZrBu2-mediated co-cyclisation, THF, −78 °C to −55 °C, sequential carbenoid/alkynyl insertion [1] |
Why This Matters
For synthetic chemists building fused bicyclic frameworks, 1,1-dibromoheptane is the only heptane-derived dibromide capable of facilitating this C–C bond-forming ring expansion, directly impacting route feasibility and step economy.
- [1] Dixon, S., Fillery, S. M., Kasatkin, A., Norton, D., Thomas, E., & Whitby, R. J. (2004). Ring expansion of 5- to 6-member zirconacycles by carbenoid insertion. Tetrahedron, 60(6), 1401–1416. View Source
